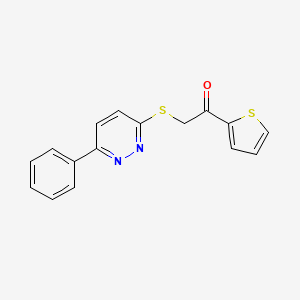
2-(6-Phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(6-Phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone” is a chemical compound that is part of the pyridazine and thiophene families . Pyridazine derivatives are known to possess a wide range of bioactivities and are often employed in various fields such as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents . Thiophene derivatives also show a variety of properties and applications .
Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound of interest is part of a broader category of sulfur- and nitrogen-containing derivatives with notable physiological properties. Research has demonstrated the effectiveness of similar sulfur-containing compounds in exhibiting antioxidant effects and significantly impacting biological membrane functions. These compounds have shown promise in stabilizing membranes at low concentrations and increasing mitochondrial membrane potential, suggesting potential utility in drug development due to their ability to bind to carrier proteins (Farzaliyev et al., 2020).
Tribological Properties
Another study explored the tribological properties and mechanisms of sulfur-containing triazine derivatives, indicating that sulfur content and activity significantly influence antiwear and friction-reducing capacities. This research is crucial for developing additives that enhance the performance of lubricants, demonstrating the compound's potential application in material science and engineering (Wu et al., 2017).
Antitumor and Antibacterial Activity
Sulfur-containing heterocyclic compounds, including the one of interest, have been synthesized and evaluated for their antitumor and antibacterial activities. These studies indicate that the structural modifications and interactions at the molecular level can significantly affect their biological activity, offering insights into the design of novel therapeutic agents (Kamel et al., 2010).
Material Science and Pharmaceuticals
The synthesis and crystal structure of related sulfur-containing compounds have shown a wide spectrum of biological activities, highlighting their significance in pharmaceuticals. Additionally, their applications in material science, such as in thin-film transistors and organic light-emitting transistors, underscore the versatility and potential of these compounds for various industrial and medical applications (Nagaraju et al., 2018).
Propriétés
IUPAC Name |
2-(6-phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS2/c19-14(15-7-4-10-20-15)11-21-16-9-8-13(17-18-16)12-5-2-1-3-6-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTMFGPZGXXKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201329061 |
Source


|
| Record name | 2-(6-phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201329061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816433 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(6-Phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone | |
CAS RN |
872688-45-4 |
Source


|
| Record name | 2-(6-phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201329061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-hydroxy-4-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2937597.png)
![(E)-2-cyano-3-[3-ethoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2937602.png)

![5-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B2937604.png)
![ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2937606.png)
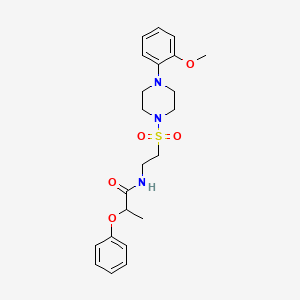
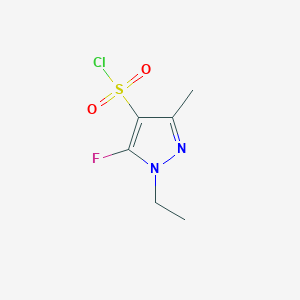
![Methyl 4-(((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2937611.png)
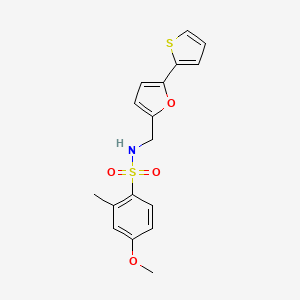
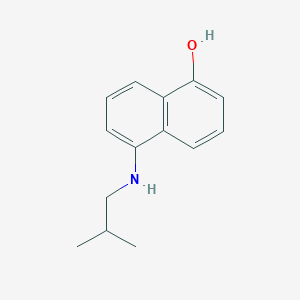

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2937618.png)